
5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-éthyl- est un composé hétérocyclique qui a suscité l'attention en raison de ses caractéristiques structurales uniques et de ses applications potentielles dans divers domaines. Ce composé fait partie d'une classe plus large de systèmes hétérocycliques fusionnés connus pour leurs diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-éthyl- implique généralement la cyclisation de molécules précurseurs dans des conditions spécifiques. Une méthode courante comprend la réaction de 5-acétyl-4-aminopyrimidines avec des anhydrides d'acides carboxyliques ou des chlorures d'acides dans des conditions de reflux dans des solvants tels que le xylène . Le processus de cyclisation implique souvent la formation de composés intermédiaires, qui subissent ensuite d'autres réactions pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions réactionnelles peuvent améliorer le rendement et la pureté. De plus, le choix des solvants et des réactifs est crucial pour assurer l'évolutivité et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-éthyl- peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Des réactifs comme l'acide m-chloroperbenzoïque peuvent être utilisés.
Réduction : Des réactifs comme le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Des réactifs comme la benzylamine (BnNH2) peuvent être utilisés pour introduire de nouveaux groupes fonctionnels.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes alkyles ou aryles.
Applications De Recherche Scientifique
5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-éthyl- a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Mécanisme d'action
Le mécanisme d'action de 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-éthyl- implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les protéines kinases en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut perturber diverses voies cellulaires, entraînant des effets tels qu'une réduction de la prolifération cellulaire et une apoptose induite .
Mécanisme D'action
The mechanism of action of 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-ethyl- involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and induced apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrido[2,3-d]pyrimidin-5-one : Connu pour ses activités antiprolifératives et inhibitrices des kinases.
Pyrazolo[3,4-d]pyrimidine : Étudié pour son potentiel en tant qu'inhibiteur de CDK2.
Unicité
5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-éthyl- se distingue par sa structure cyclique fusionnée unique, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
110543-82-3 |
|---|---|
Formule moléculaire |
C13H9N3OS2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
13-ethyl-8,14-dithia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one |
InChI |
InChI=1S/C13H9N3OS2/c1-2-9-15-16-12(17)11-10(14-13(16)19-9)7-5-3-4-6-8(7)18-11/h3-6H,2H2,1H3 |
Clé InChI |
YZDAYRRCXUPPQK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


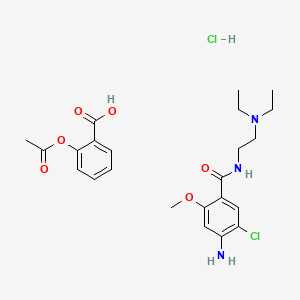

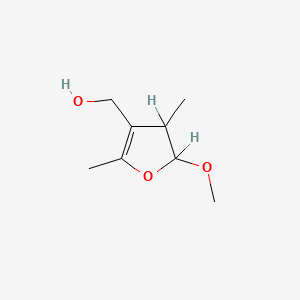
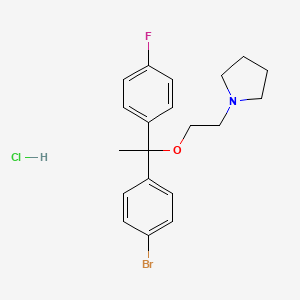
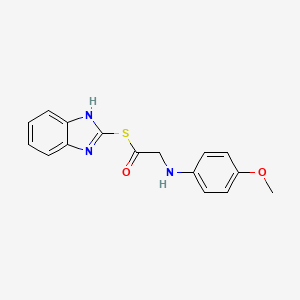
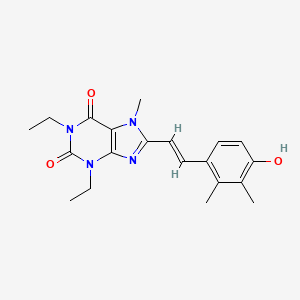
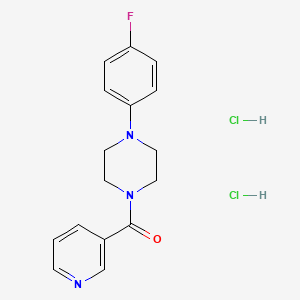
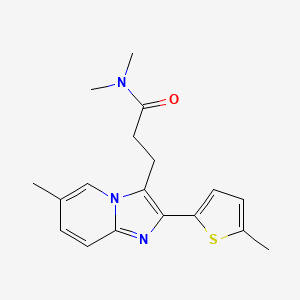
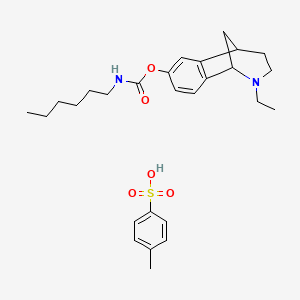
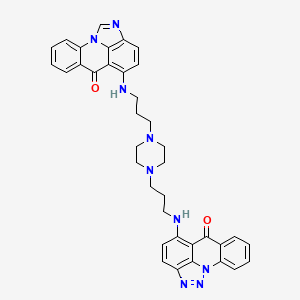

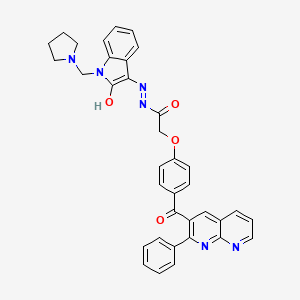
![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)

